molecular formula C6H9NO3 B14891542 3-(tert-Butyl)-1,4,2-dioxazol-5-one

3-(tert-Butyl)-1,4,2-dioxazol-5-one

Cat. No.: B14891542
M. Wt: 143.14 g/mol
InChI Key: LERPDTRLKMUGLC-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1,4,2-dioxazol-5-one is an organic compound featuring a tert-butyl group attached to a dioxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1,4,2-dioxazol-5-one typically involves the reaction of tert-butyl isocyanate with glyoxal in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

tert-Butyl isocyanate+GlyoxalThis compound\text{tert-Butyl isocyanate} + \text{Glyoxal} \rightarrow \text{this compound} tert-Butyl isocyanate+Glyoxal→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1,4,2-dioxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(tert-Butyl)-1,4,2-dioxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1,4,2-dioxazol-5-one involves its interaction with specific molecular targets. The tert-butyl group influences the compound’s reactivity and stability, while the dioxazole ring participates in various chemical transformations. The compound may act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl alcohol: A simple tertiary alcohol with similar steric properties.

    tert-Butylhydroquinone: An antioxidant with a tert-butyl group.

    tert-Butylamine: An amine with a tert-butyl group.

Uniqueness

3-(tert-Butyl)-1,4,2-dioxazol-5-one is unique due to the presence of both the tert-butyl group and the dioxazole ring, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound in various synthetic and industrial applications .

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

3-tert-butyl-1,4,2-dioxazol-5-one

InChI

InChI=1S/C6H9NO3/c1-6(2,3)4-7-10-5(8)9-4/h1-3H3

InChI Key

LERPDTRLKMUGLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=O)O1

Origin of Product

United States

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